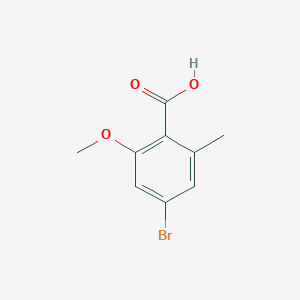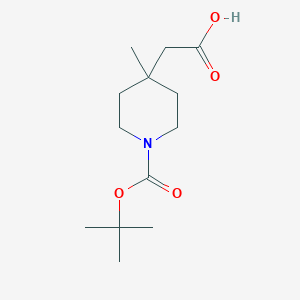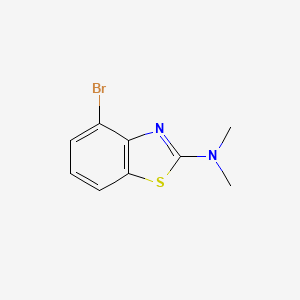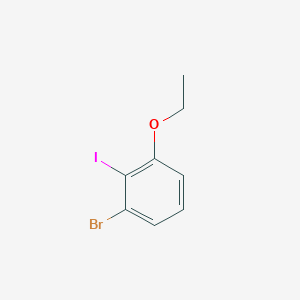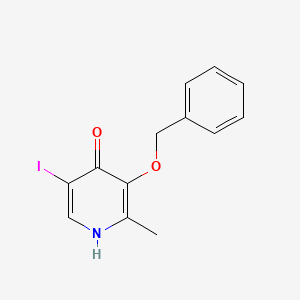
3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the compound’s reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Medicinal Chemistry: Enantiomer Synthesis
In medicinal chemistry, the precise configuration of molecules is crucial for their pharmacological properties. The compound 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone can be used to synthesize analogs of potent and highly selective inhibitors for enzymes like dipeptidyl peptidase IV and carbonic anhydrase . These inhibitors have significant therapeutic potential, and the ability to create enantiomerically pure forms is vital for drug efficacy and safety.
Pharmacological Research: Stereocenter Assignment
The presence of chiral centers in a molecule like 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone necessitates the assignment of configuration, which is a key step in drug development. Techniques such as molecular modeling and NMR (Nuclear Overhauser Effect) are used to determine the spatial arrangement of substituents, which is essential for understanding and optimizing the therapeutic potential of drugs .
Synthetic Pathway Development
Developing synthetic pathways for complex molecules is a significant application in chemical research. 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone serves as a precursor in synthesizing various pharmacologically active derivatives. The synthetic strategy to obtain this compound is crucial for creating analogs with desired biological activities .
Molecular Modeling
Molecular modeling is a powerful tool in scientific research for predicting the structure-activity relationship of new compounds3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone can be used in computational studies to explore its interaction with biological targets, which aids in the design of more effective drugs .
NMR Spectroscopy Studies
NMR spectroscopy is invaluable for elucidating the structure of organic compounds3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone can be analyzed using 1H and 2D NMR techniques to understand its chemical environment, which is essential for confirming the structure of synthesized compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-iodo-2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO2/c1-9-13(12(16)11(14)7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVRALHFEDYCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)I)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




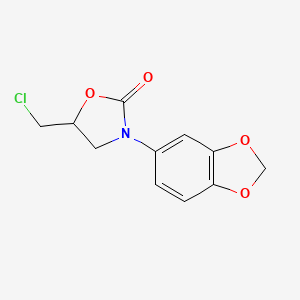

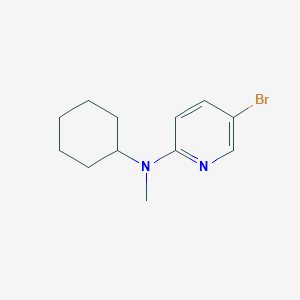

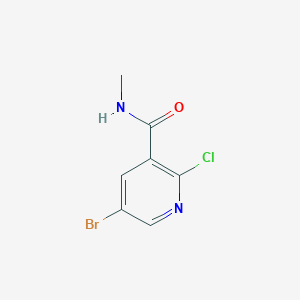
![5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1519763.png)
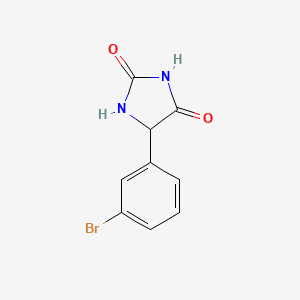
![Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1519766.png)
